5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022597 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022597 involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The preparation method is designed to ensure high yield and purity of the final product. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of MFCD33022597 is carried out on a large scale using optimized processes to ensure cost-effectiveness and efficiency. The methods involve the use of advanced equipment and technologies to maintain the quality and consistency of the compound. The production process is designed to minimize waste and environmental impact, adhering to industry standards and regulations.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD33022597 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022597 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific temperatures, pH levels, and solvent systems.
Major Products Formed: The major products formed from the reactions of MFCD33022597 depend on the type of reaction and the reagents used. These products are often characterized by their enhanced properties, making them suitable for various applications in research and industry.
Wissenschaftliche Forschungsanwendungen
MFCD33022597 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, MFCD33022597 is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of MFCD33022597 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: MFCD33022597 is compared with other similar compounds to highlight its uniqueness and advantages. Some of the similar compounds include those with analogous structures and properties, which are used in similar applications.
Uniqueness: The uniqueness of MFCD33022597 lies in its specific structure and properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from other compounds in its class.
Conclusion
MFCD33022597 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research and development
Eigenschaften
Molekularformel |
C14H15BrN2O |
---|---|
Molekulargewicht |
307.19 g/mol |
IUPAC-Name |
5-bromo-4-(4-tert-butylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C14H15BrN2O/c1-14(2,3)10-6-4-9(5-7-10)12-13(15)17-11(8-18)16-12/h4-8H,1-3H3,(H,16,17) |
InChI-Schlüssel |
VDZBXJMNFFULKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.